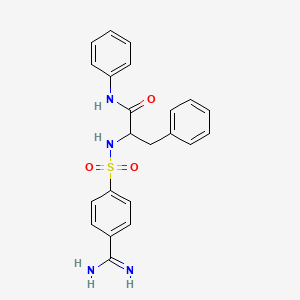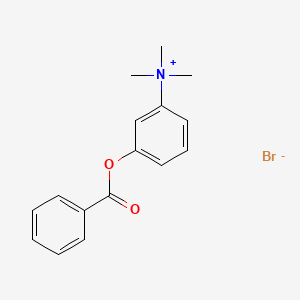
3-Benzoyloxyphenyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a benzoyloxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of benzyltrimethylammonium chloride with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyphenyltrimethylammonium compounds.
Substitution: Azidophenyltrimethylammonium compounds.
Applications De Recherche Scientifique
3-Benzoyloxyphenyltrimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mécanisme D'action
The mechanism of action of 3-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific enzymes, inhibiting their activity and affecting cellular processes. The molecular targets include membrane phospholipids and key metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltrimethylammonium bromide
- Phenyltrimethylammonium bromide
- Methylbenzyltrimethylammonium bromide
Uniqueness
3-Benzoyloxyphenyltrimethylammonium bromide is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
64048-40-4 |
|---|---|
Formule moléculaire |
C16H18BrNO2 |
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
(3-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-10-7-11-15(12-14)19-16(18)13-8-5-4-6-9-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
TXNREHWFZSEYKZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


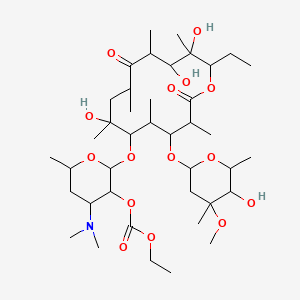
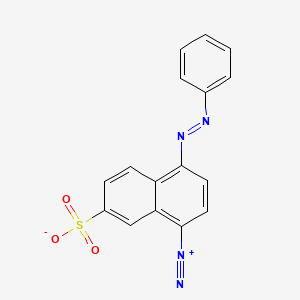
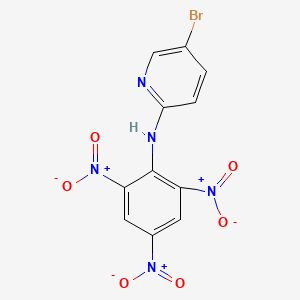
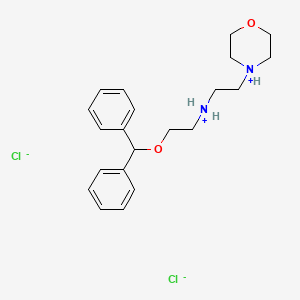

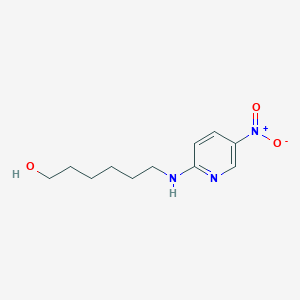

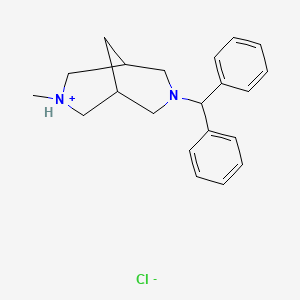
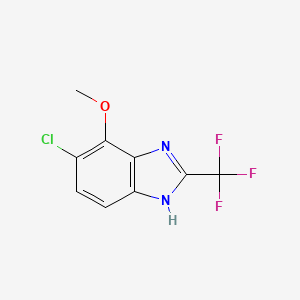
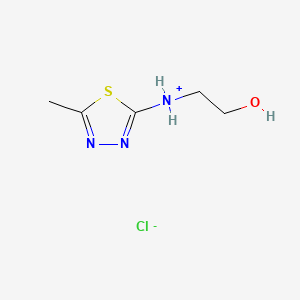
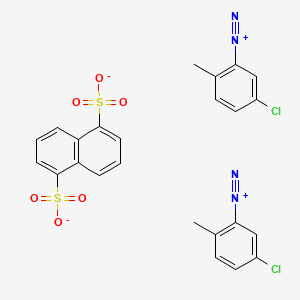
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)

